molecular formula C24H19NO5 B2729641 N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 433945-19-8

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2729641
CAS No.: 433945-19-8
M. Wt: 401.418
InChI Key: NHQVHLXUUAQGSA-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This is usually achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a compound containing an active methylene group.

    Methoxylation: Introduction of the methoxy group at the 8th position of the chromene ring.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-phenylmethoxyaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

    Medicine: Due to its structural similarity to other bioactive chromenes, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar compounds to N-[4-(benzyloxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide include:

  • N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
  • Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate

These compounds share structural similarities but differ in the substitution patterns on the chromene ring and the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-21-9-5-8-17-14-20(24(27)30-22(17)21)23(26)25-18-10-12-19(13-11-18)29-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQVHLXUUAQGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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